4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide
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Overview
Description
4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide is a complex organic compound that features both aromatic and amine functional groups. This compound is notable for its unique structure, which includes a naphthalene ring system and a sulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the diazotization of 2-[(2-aminoethyl)amino]naphthalene, followed by coupling with benzene-1-sulfonamide under controlled conditions. The reaction conditions often require acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Amino-1-naphthyl)diazenyl]benzenesulfonic acid: Similar in structure but differs in the substitution pattern on the naphthalene ring.
4-[(E)-{2-[(2-Dimethylamino)ethyl]amino}naphthalen-1-yl}diazenyl]benzene-1-sulfonamide: Features a dimethylamino group instead of an amino group.
Uniqueness
The uniqueness of 4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
106639-43-4 |
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Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[[2-(2-aminoethylamino)naphthalen-1-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N5O2S/c19-11-12-21-17-10-5-13-3-1-2-4-16(13)18(17)23-22-14-6-8-15(9-7-14)26(20,24)25/h1-10,21H,11-12,19H2,(H2,20,24,25) |
InChI Key |
AYXGSKLJOQKUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)NCCN |
Origin of Product |
United States |
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